6-7-Dihydroxybergamottin

Description

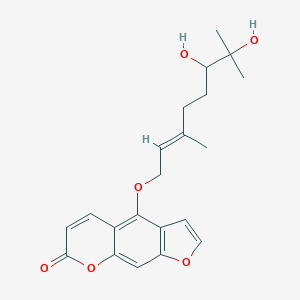

Structure

3D Structure

Properties

CAS No. |

145414-76-2 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+ |

InChI Key |

AUZPHAXYXPXQGF-NTUHNPAUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C |

Appearance |

A crystalline solid |

Synonyms |

6,7-DHB; 4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; |

Origin of Product |

United States |

Occurrence and Natural Distribution of 6 ,7 Dihydroxybergamottin in Botanical Systems

Presence and Quantification in Citrus Species

Scientific analysis has confirmed the presence of 6',7'-Dihydroxybergamottin in several popular citrus fruits. The concentration of this compound can vary significantly between different species.

Grapefruit (Citrus paradisi)

Grapefruit is a primary and well-documented source of 6',7'-Dihydroxybergamottin. wikipedia.org Concentrations of DHB in commercially available and fresh-squeezed grapefruit juice have been observed to be highly variable, with reported ranges from 0.22 to 52.5 micromol/L. google.com One study measuring reconstituted frozen concentrated grapefruit juice found an average concentration of 30 μM. nih.gov Another analysis of whole grapefruit juice reported a concentration of 43 μmol/L. umich.eduplos.org This variability can be attributed to a number of factors, including the specific cultivar, processing methods, and storage conditions.

Pomelo (Citrus maxima)

As a progenitor species to the grapefruit, the pomelo also contains 6',7'-Dihydroxybergamottin. frontiersin.org Research indicates that pomelos are significant producers of geranylated compounds, including DHB. frontiersin.org In fact, 6',7'-dihydroxybergamottin is the most abundant furanocoumarin found in pummelo and its hybrids. usda.gov

Seville Orange (Citrus aurantium)

The Seville orange, a type of sour orange, is another citrus fruit in which 6',7'-Dihydroxybergamottin has been identified. wikipedia.org A study comparing different citrus juices reported a concentration of 36 micromol/L of 6',7'-Dihydroxybergamottin in Seville orange juice. nih.gov

Variability of 6',7'-Dihydroxybergamottin Concentrations in Different Plant Parts and Cultivars

The concentration of 6',7'-Dihydroxybergamottin is not uniform throughout the citrus fruit. Significant differences are observed between the peel and the pulp, as well as among different cultivars of the same species.

Generally, the peel of citrus fruits contains a greater diversity and higher concentration of furanocoumarins, including 6',7'-Dihydroxybergamottin, compared to the pulp. frontiersin.org Research has shown that white grapefruit varieties tend to have higher concentrations of furanocoumarins, which are primarily located in the albedo and flavedo (the white and colored parts of the peel, respectively), when compared to red varieties. google.com

Breeding efforts have also highlighted cultivar-specific differences. For instance, studies on grapefruit hybrids have shown that tetraploid varieties produce less 6,7-DHB than their diploid counterparts. usda.gov In one study, diploid hybrids produced 14.85 mg/L of 6,7-DHB, while triploid hybrids yielded 7.36 mg/L. usda.gov

| Plant Part/Cultivar | Reported Concentration of 6',7'-Dihydroxybergamottin | Source |

| Grapefruit Juice (general) | 0.22 - 52.5 µmol/L | google.com |

| Reconstituted Grapefruit Juice | Average 30 µM | nih.gov |

| Whole Grapefruit Juice | 43 µmol/L | umich.eduplos.org |

| Seville Orange Juice | 36 µmol/L | nih.gov |

| Diploid Grapefruit Hybrids | 14.85 mg/L | usda.gov |

| Triploid Grapefruit Hybrids | 7.36 mg/L | usda.gov |

Influence of Environmental and Post-Harvest Factors on 6',7'-Dihydroxybergamottin Content

The levels of 6',7'-Dihydroxybergamottin in citrus fruits are not static and can be influenced by a range of environmental and post-harvest conditions. Furanocoumarins are often produced in response to stress, and their concentrations can be affected by factors such as UV exposure and insect infestation. mdpi.com Seasonality also plays a role, with fluctuations in content observed between different growing seasons. usda.gov

Post-harvest handling and processing can significantly alter the concentration of DHB. For example, the method of juice extraction has a notable impact. Hand-squeezed grapefruit juice has been found to contain higher concentrations of 6',7'-dihydroxybergamottin compared to commercially processed juice. Furthermore, juice processed by blending may have different furanocoumarin profiles than hand-squeezed juice.

Storage temperature is another critical factor. The storage of grapefruit juice at elevated temperatures (e.g., 100°C) can lead to a loss of 6',7'-dihydroxybergamottin. Even at lower storage temperatures, concentrations of DHB have been shown to decrease over time, with a more significant reduction at 24°C compared to 9°C after 30 days. Conversely, prolonged storage of the fruit itself before processing appears to have little effect on DHB levels. mdpi.com However, products that are hot-filled or stored at room temperature for extended periods will have lower amounts of this compound. mdpi.com

| Factor | Effect on 6',7'-Dihydroxybergamottin Content | Source |

| Juice Processing | ||

| Hand-squeezing vs. Commercial | Higher in hand-squeezed juice | |

| Storage Temperature (Juice) | ||

| 100°C for 2 hours | Leads to loss of DHB | |

| 24°C vs. 9°C (after 30 days) | Greater decrease at 24°C | |

| Room Temperature (prolonged) | Lower amounts of DHB | mdpi.com |

| Environmental Factors | ||

| Seasonality | Fluctuations in content observed | usda.gov |

| Stress (e.g., UV, insects) | Can affect levels | mdpi.com |

Biosynthetic Pathways of 6 ,7 Dihydroxybergamottin in Higher Plants

Upstream Phenylpropanoid and Coumarin (B35378) Precursors

The journey to 6',7'-Dihydroxybergamottin begins with the general phenylpropanoid pathway, a central route in plants for producing a vast array of secondary metabolites. The foundational precursor for this pathway is the amino acid L-phenylalanine, itself a product of the shikimate pathway. researchgate.netnih.govwikipedia.org

The initial steps involve a series of enzymatic reactions to form the core coumarin structure, umbelliferone (B1683723) (also known as 7-hydroxycoumarin), which is the key intermediate for a multitude of furanocoumarins. researchgate.netnih.govwikipedia.org The conversion of L-phenylalanine to umbelliferone is a well-established sequence:

Deamination: The enzyme Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.netnih.govnih.govresearchgate.net

Hydroxylation: Next, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, introduces a hydroxyl group to form p-coumaric acid. nih.govresearchgate.net

Thioesterification: The resulting p-coumaric acid is then activated by 4-coumarate-CoA ligase (4CL) , which attaches a Coenzyme A molecule to create p-coumaroyl-CoA. nih.govnih.govresearchgate.net This intermediate is a critical branch point, leading not only to coumarins but also to other classes of compounds like flavonoids and lignans. nih.gov

Ortho-hydroxylation and Lactonization: The final step to the coumarin core is catalyzed by p-coumaroyl-CoA 2′-hydroxylase (C2′H) . This enzyme performs an ortho-hydroxylation of p-coumaroyl-CoA. nih.govnih.govnih.gov The resulting product then undergoes a spontaneous intramolecular cyclization (lactonization) to form the stable, bicyclic structure of umbelliferone. researchgate.net

Interactive Table 1: Key Enzymes in Umbelliferone Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| 4-coumarate-CoA ligase | 4CL | Thioesterification | p-Coumaric acid | p-Coumaroyl-CoA |

| p-coumaroyl-CoA 2′-hydroxylase | C2'H | Ortho-hydroxylation | p-Coumaroyl-CoA | Umbelliferone |

Enzymatic Transformations Leading to Furanocoumarin Scaffold Formation

With the central precursor umbelliferone formed, the pathway diverges towards the creation of either linear or angular furanocoumarins. 6',7'-Dihydroxybergamottin is a linear furanocoumarin, meaning the subsequent furan (B31954) ring is fused to the 6 and 7 positions of the coumarin core. nih.gov This process is initiated by a critical prenylation step.

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a five-carbon prenyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of umbelliferone. wikipedia.orgwikipedia.orgresearchgate.net This reaction yields demethylsuberosin (B190953) and is a rate-limiting step that commits the precursor to the linear furanocoumarin pathway. researchgate.netnewdrugapprovals.org In some plants, a single prenyltransferase can add the prenyl group to either the C6 or C8 position, opening the door to both linear and angular furanocoumarins, respectively. researchgate.netnih.gov

Furan Ring Formation: The formation of the third ring (the furan ring) involves two sequential reactions catalyzed by cytochrome P450-dependent monooxygenases. nih.gov

First, marmesin synthase , an enzyme identified as CYP76F112 in the fig tree, converts demethylsuberosin into (+)-marmesin. nih.govnih.gov

Next, psoralen (B192213) synthase , a P450 enzyme from the CYP71AJ subfamily, catalyzes the cleavage of a hydroxyisopropyl group from marmesin, resulting in the formation of the aromatic furan ring and the parent linear furanocoumarin, psoralen. nih.govwikipedia.orgnewdrugapprovals.orgacs.org

Specific Hydroxylation and Alkylation Steps in 6',7'-Dihydroxybergamottin Biosynthesis

The formation of 6',7'-Dihydroxybergamottin from the psoralen scaffold requires several additional, highly specific modifications. This branch of the pathway leads to some of the most prominent furanocoumarins found in citrus.

Hydroxylation of Psoralen: The psoralen molecule is hydroxylated at the 5-position by a specific P450 enzyme, psoralen 5-hydroxylase (P5H) , to produce bergaptol (B1666848). wikipedia.orgnewdrugapprovals.orgnih.gov

Methylation: The hydroxyl group of bergaptol is then methylated by bergaptol O-methyltransferase (BMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl donor, to form bergapten (B1666803). wikipedia.orgnewdrugapprovals.orgontosight.aiuniprot.orgnih.gov This enzyme shows narrow substrate specificity for bergaptol. nih.govdoi.org

Geranylation: The final step in the synthesis of the direct precursor, bergamottin (B190657), is the attachment of a ten-carbon geranyl group from geranyl pyrophosphate (GPP) to the 5-hydroxy position of bergapten (which is formed from bergaptol). wikipedia.orgnewdrugapprovals.orgnih.govjfda-online.com This reaction is catalyzed by a geranyltransferase .

Dihydroxylation: The final transformation to create 6',7'-Dihydroxybergamottin involves the hydroxylation of the geranyl side chain of bergamottin at the 6' and 7' positions. nih.gov This reaction is catalyzed by cytochrome P450 enzymes, which are known to oxidize the geranyloxy chain of bergamottin. nih.gov

Interactive Table 2: Enzymatic Steps from Psoralen to 6',7'-Dihydroxybergamottin

| Enzyme/Enzyme Class | Function | Precursor | Product |

| Psoralen 5-hydroxylase (P450) | Hydroxylation | Psoralen | Bergaptol |

| Bergaptol O-methyltransferase (BMT) | Methylation | Bergaptol | Bergapten |

| Geranyltransferase (Prenyltransferase) | Geranylation | Bergaptol | Bergamottin |

| Cytochrome P450 Monooxygenase | Dihydroxylation | Bergamottin | 6',7'-Dihydroxybergamottin |

Physiological and Ecological Roles of Furanocoumarins in Plant Defense Mechanisms

Furanocoumarins, including 6',7'-Dihydroxybergamottin, are not merely metabolic byproducts; they are crucial components of a plant's sophisticated defense arsenal. mdpi.com These compounds function as phytoalexins, which are antimicrobial and often anti-herbivore substances that accumulate in plants at high levels in response to stress. mdpi.comapsnet.orgwur.nl

The production and accumulation of furanocoumarins can be induced by a variety of biotic and abiotic stressors, including fungal or bacterial infection, insect attack, physical damage, and UV radiation. nih.govmdpi.comfrontiersin.orgmdpi.com This inducible defense mechanism allows plants to respond dynamically to environmental threats.

The primary mode of action for many linear furanocoumarins is their phototoxicity. mdpi.com When activated by ultraviolet (UV-A) light, these compounds become highly reactive. mdpi.com They can intercalate into DNA and form covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), leading to the formation of monoadducts and inter-strand cross-links. This DNA damage can block transcription and replication, ultimately causing cell death in pathogens and herbivores. wikipedia.orgmdpi.com This toxicity makes them effective deterrents against a wide range of organisms.

Interactive Table 3: Defense Roles of Furanocoumarins

| Defense Mechanism | Description | Target Organisms |

| Phytoalexin Activity | Accumulate at sites of infection or stress to inhibit pathogen growth. | Fungi, Bacteria |

| Phototoxicity | Become toxic upon activation by UV light, damaging DNA and causing cell death. | Insects, Herbivorous Mammals, Fungi |

| Antifeedant Properties | Act as a feeding deterrent, making the plant unpalatable to herbivores. | Insects, Nematodes |

| Allelochemical Effects | Can inhibit the germination and growth of competing plant species. | Other Plants |

In an evolutionary context, the diversification of furanocoumarin structures, such as the emergence of angular furanocoumarins, is thought to be a response to specialist herbivores that evolved the ability to detoxify the more common linear types. wikipedia.org This illustrates the ongoing chemical "arms race" between plants and the organisms that feed on them. wur.nl

Chemical Synthesis and Structural Modification Strategies for 6 ,7 Dihydroxybergamottin

Established Synthetic Routes and Methodologies for 6',7'-Dihydroxybergamottin

The primary synthetic approach to 6',7'-dihydroxybergamottin begins with a commercially available or readily accessible furanocoumarin precursor, bergapten (B1666803). A common and efficient synthesis proceeds through a multi-step sequence involving the formation of key intermediates, including bergaptol (B1666848) and bergamottin (B190657). google.com

One established route involves the following key transformations:

Demethylation of Bergapten: The synthesis typically commences with the demethylation of bergapten (5-methoxypsoralen) to yield its corresponding phenolic derivative, bergaptol (5-hydroxypsoralen). This reaction is a critical step to enable the subsequent introduction of the geranyl side chain. google.com

Geranylation of Bergaptol: The resulting bergaptol is then subjected to geranylation. This is often achieved by reacting bergaptol with geranyl bromide under phase transfer conditions, a method that has been reported to afford bergamottin in high yield (up to 98%). google.com

Oxidation of Bergamottin: The final step is the dihydroxylation of the 6',7'-double bond of the geranyl moiety of bergamottin to furnish 6',7'-dihydroxybergamottin. google.com This oxidation is a crucial transformation that imparts the characteristic diol functionality.

An alternative starting point for the final oxidation step is the direct isolation of bergamottin from natural sources, which is then converted to 6',7'-dihydroxybergamottin. The yield for this final oxidation step has been reported with significant variability, ranging from 16% to 70%, suggesting that the reaction conditions are critical for the efficiency of the synthesis. google.comresearchgate.net

| Step | Starting Material | Reagent/Condition | Product | Reported Yield |

| 1 | Bergapten | Demethylation agent (e.g., HBr/AcOH) | Bergaptol | - |

| 2 | Bergaptol | Geranyl bromide, Phase transfer catalyst | Bergamottin | 98% google.com |

| 3 | Bergamottin | Oxidizing agent (e.g., OsO₄, KMnO₄, mCPBA) | 6',7'-Dihydroxybergamottin | 16-70% google.comresearchgate.net |

Optimization of Synthetic Yields and Scalability for Research Purposes

The significant range in reported yields for the conversion of bergamottin to 6',7'-dihydroxybergamottin highlights the importance of optimizing this final oxidation step. For research purposes, where consistent and scalable access to the compound is necessary, maximizing the yield is a key consideration. The low yield (16%) reported in some early syntheses was deemed unsatisfactory for the efficient production of the target molecule. researchgate.net

Optimization strategies focus on several aspects of the reaction:

Choice of Oxidizing Agent: The selection of the oxidant is paramount. While strong oxidants like potassium permanganate (B83412) can effect the dihydroxylation, they can also lead to over-oxidation or cleavage of the side chain, reducing the yield. Milder and more selective reagents, such as osmium tetroxide (often used in catalytic amounts with a co-oxidant) or meta-chloroperoxybenzoic acid (mCPBA) followed by hydrolysis of the resulting epoxide, can offer better control and higher yields.

Reaction Conditions: Factors such as temperature, reaction time, and solvent system play a crucial role. Fine-tuning these parameters can minimize the formation of by-products and enhance the conversion to the desired diol.

Purification Techniques: The scalability of the synthesis also depends on the efficiency of the purification process. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and column chromatography, are frequently employed to isolate the pure compound from the reaction mixture and any unreacted starting material. google.com Crystallization is also used as a final purification step to obtain high-purity 6',7'-dihydroxybergamottin. google.com

The development of an efficient route yielding 70% of 6',7'-dihydroxybergamottin from its precursor demonstrates that significant improvements in yield are achievable through methodical optimization. researchgate.net Such enhancements are vital for producing the quantities required for comprehensive biological and pharmacological studies.

Design and Synthesis of 6',7'-Dihydroxybergamottin Analogues

The synthetic routes established for 6',7'-dihydroxybergamottin are valuable not just for producing the natural product itself but also for their adaptability in creating structural analogues. google.comresearchgate.net The design and synthesis of these analogues are driven by the desire to understand the structure-activity relationship (SAR) concerning the biological effects of furanocoumarins, particularly their inhibition of cytochrome P450 enzymes like CYP3A4. nih.gov

Researchers have systematically modified the structure of 6',7'-dihydroxybergamottin and its precursor, bergamottin, to investigate the role of different functional groups in their inhibitory activity. nih.gov Key areas of structural modification include:

The Furanocoumarin Core: Modifications to the psoralen (B192213) backbone, such as the reduction of the furan (B31954) ring, have been explored. For instance, reduction of the furan moiety was found to cause a significant decrease in inhibitory potency, underscoring the importance of this part of the molecule for interaction with CYP3A4. nih.gov

The Alkoxy Side Chain: The length, branching, and functionalization of the side chain at position 5 are critical determinants of activity. A range of alkyloxy-furanocoumarin analogues have been synthesized to probe the optimal chain length and functionality for enzyme inhibition. nih.gov

Functional Groups on the Side Chain: The diol group in 6',7'-dihydroxybergamottin is a key feature. Analogues with other functionalities, such as an epoxide (e.g., 6',7'-epoxybergamottin), have been synthesized and evaluated to compare their inhibitory profiles. nih.gov

These synthetic efforts have led to the creation of a library of related compounds, allowing for a detailed investigation into the molecular features required for potent and, in some cases, time-dependent inhibition of CYP3A4. nih.gov

| Analogue Type | Structural Modification | Rationale for Synthesis |

| Alkyloxy-furanocoumarins | Variation in the length and structure of the side chain | Investigate the influence of the side chain on CYP3A4 inhibition. nih.gov |

| Reduced Furan Derivatives | Saturation of the furan double bond | Determine the role of the furan ring in biological activity. nih.gov |

| Epoxybergamottin | Replacement of the diol with an epoxide | Compare the inhibitory potency of different oxygenated functionalities. nih.gov |

| Phenolic Furanocoumarins | Removal of the alkoxy side chain (e.g., bergaptol) | Assess the necessity of the side chain for inhibitory activity. nih.gov |

Regio- and Stereoselective Synthetic Approaches

The synthesis of 6',7'-dihydroxybergamottin from bergamottin involves the addition of two hydroxyl groups across a specific double bond in the geranyloxy side chain. Controlling the regioselectivity of this oxidation is crucial to ensure that the hydroxyl groups are introduced at the correct positions (C6' and C7') and not at the other double bond (C2') within the side chain.

Regioselectivity: The use of specific oxidizing agents can achieve this regioselectivity. The C6'-C7' double bond is generally more electron-rich and less sterically hindered than the C2'-C3' double bond, making it more susceptible to electrophilic attack by reagents like mCPBA or osmium tetroxide. This inherent reactivity difference facilitates the regioselective oxidation at the desired location. Enzymatic catalysis has also been proposed as a method to achieve high regioselectivity in furanocoumarin modification.

Stereoselectivity: The C6' position of 6',7'-dihydroxybergamottin is a chiral center. Therefore, the dihydroxylation of bergamottin can lead to the formation of stereoisomers. While many syntheses may produce a racemic mixture (an equal mixture of both stereoisomers), the development of stereoselective synthetic methods is an important area of research. The biological activity of furanocoumarins can be highly dependent on their stereochemistry. For example, the (R)-isomer of DHB has shown different inhibitory activity profiles compared to a racemic mixture.

Strategies to achieve stereocontrol include:

Chiral Reagents: Employing chiral dihydroxylation reagents, such as those used in the Sharpless asymmetric dihydroxylation, can favor the formation of one stereoisomer over the other.

Enzymatic Reactions: Biocatalysis using specific enzymes can provide high levels of both regio- and stereoselectivity, mimicking the biosynthetic pathways in nature.

Kinetic Resolution: A racemic mixture of an intermediate, such as the epoxide of bergamottin, can be subjected to hydrolytic kinetic resolution (HKR) to selectively yield one enantiomer of the diol. mdpi.com

The ability to control both the site of oxidation (regioselectivity) and the three-dimensional arrangement of the resulting functional groups (stereoselectivity) is essential for synthesizing specific, biologically active isomers of 6',7'-dihydroxybergamottin and its analogues.

Molecular Mechanisms of Cytochrome P450 Inhibition by 6 ,7 Dihydroxybergamottin

Inhibition of Cytochrome P450 3A (CYP3A) Subfamily Enzymes

6',7'-Dihydroxybergamottin is a potent inhibitor of CYP3A enzymes, with a primary focus on CYP3A4, the most abundant human drug-metabolizing enzyme. acs.orgmedchemexpress.com Its inhibitory actions are complex, involving both reversible and irreversible mechanisms. umich.edu

Reversible Inhibition Kinetics of CYP3A4 Activity

6',7'-Dihydroxybergamottin exhibits reversible inhibition of CYP3A4 activity. Studies using human intestinal microsomes have shown that DHB is a substrate-independent reversible inhibitor of CYP3A4. nih.gov The inhibition constant (Ki), a measure of the inhibitor's potency, for the reversible inhibition of CYP3A4 by DHB is approximately 0.8 µM. nih.gov This indicates a high affinity of DHB for the enzyme's active site. In vitro studies have demonstrated that both grapefruit juice serum and purified DHB show similar potent reversible inhibition of CYP3A4 activity. nih.gov

Mechanism-Based Inactivation (Suicide Substrate) of CYP3A4 by 6',7'-Dihydroxybergamottin

Beyond reversible inhibition, 6',7'-dihydroxybergamottin is a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. nih.govamegroups.cn This process is also referred to as suicide substrate inhibition. This irreversible inactivation contributes significantly to the long-lasting effects of grapefruit juice on drug metabolism. uni-saarland.denih.gov

The mechanism-based inactivation of CYP3A4 by 6',7'-dihydroxybergamottin is dependent on both NADPH and time. umich.edugoogle.comumich.edu NADPH is a necessary cofactor for CYP450 catalytic activity, and its presence is required for the metabolic activation of DHB into its reactive form. The inactivation process is time-dependent, as the extent of enzyme inactivation increases with the duration of incubation of the enzyme with DHB in the presence of NADPH. researchgate.net

Kinetic parameters for the mechanism-based inactivation of CYP3A4 by 6',7'-dihydroxybergamottin have been determined using human intestinal microsomes. The maximal rate of inactivation (k_inact) is approximately 0.3-0.4 min⁻¹, and the concentration of inhibitor that produces half-maximal inactivation (K_I) is approximately 3 µM. nih.gov

Table 1: Inactivation Kinetics of CYP3A4 by 6',7'-Dihydroxybergamottin

| Parameter | Value | Source |

|---|---|---|

| k_inact | ~0.3-0.4 min⁻¹ | nih.gov |

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features of furanocoumarins that contribute to their inhibitory effects on CYP3A4. nih.govingentaconnect.com These studies have revealed that molecular characteristics such as lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are significant factors in the interaction between furanocoumarins and CYP3A4. nih.govingentaconnect.com For instance, larger molecular size and higher lipophilicity in furanocoumarins are generally associated with stronger inhibitory effects. ingentaconnect.com The furan (B31954) ring itself is a critical structural motif for the inhibitory activity. researchgate.net

The mechanism-based inactivation of CYP3A4 by 6',7'-dihydroxybergamottin involves the formation of a covalent bond between a reactive metabolite of DHB and the CYP3A4 apoprotein (the protein portion of the enzyme). umich.edunih.govresearchgate.net This covalent modification is the basis of the irreversible inactivation.

Research has shown that the metabolic oxidation of the furan moiety of DHB by CYP3A4 leads to the formation of a reactive γ-ketoenal intermediate. acs.orgnih.gov This reactive metabolite can then form a covalent adduct with the apoprotein. acs.org Specifically, studies have identified that the reactive intermediate of DHB covalently binds to the Gln273 residue of the CYP3A4 apoprotein. nih.govnih.gov This adduction leads to a conformational change in the enzyme, ultimately resulting in its inactivation. mdpi.com The formation of this adduct has been confirmed by mass spectrometry, which detected a mass increase corresponding to the addition of an oxygenated DHB molecule to the protein. nih.govnih.gov

Effects on Immunoreactive CYP3A4 Protein Concentration

In addition to inhibiting the catalytic activity of CYP3A4, 6',7'-dihydroxybergamottin has been shown to reduce the concentration of immunoreactive CYP3A4 protein. medchemexpress.comnih.govmedchemexpress.com This effect has been observed in Caco-2 cells, a human colon adenocarcinoma cell line often used as a model for the intestinal epithelium. nih.govnih.govumich.edu

Studies have demonstrated that DHB accelerates the degradation of CYP3A4 protein, decreasing its half-life significantly from 14 hours to 3 hours. umich.eduumich.edu This accelerated degradation is believed to occur through a proteasome-dependent pathway. umich.edu However, DHB does not appear to affect the rate of CYP3A4 synthesis. umich.eduumich.edu The reduction in the amount of functional CYP3A4 enzyme, coupled with the direct inhibition of the remaining enzyme, accounts for the potent and lasting impact of 6',7'-dihydroxybergamottin on drug metabolism.

Accelerated Proteasome-Dependent Degradation of CYP3A4 Protein

6',7'-Dihydroxybergamottin (DHB), a prominent furanocoumarin found in grapefruit juice, contributes to the inhibition of Cytochrome P450 3A4 (CYP3A4) through a multi-faceted mechanism that includes not only direct inhibition but also the accelerated degradation of the enzyme itself. umich.eduumich.edu This process is a key component of the well-documented "grapefruit juice effect."

Research has demonstrated that DHB acts as a mechanism-based inactivator of CYP3A4. nih.gov This inactivation is time- and concentration-dependent and requires the presence of NADPH, indicating that DHB is converted by CYP3A4 to a reactive intermediate. umich.edugoogle.com This intermediate then appears to covalently bind to the CYP3A4 apoprotein, leading to irreversible inactivation without modifying or destroying the heme group. umich.eduumich.edu

Following this inactivation, the cell's quality control machinery targets the modified CYP3A4 protein for destruction. Studies using CYP3A4-expressing Caco-2 cells have shown that DHB significantly accelerates the degradation of the CYP3A4 protein. umich.edu Specifically, DHB was found to decrease the half-life of CYP3A4 from approximately 14 hours to just 3 hours. umich.edu This accelerated degradation is mediated by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. umich.edu Interestingly, this proteasome-dependent pathway appears to be independent of ubiquitin and hsp90. umich.edu The rapid reduction in intestinal CYP3A4 protein levels, observed as quickly as within 4 hours after grapefruit juice consumption in a healthy volunteer, is consistent with this mechanism of accelerated degradation. nih.gov

Inhibition of Other Cytochrome P450 Isoenzymes

While the inhibitory effects of 6',7'-Dihydroxybergamottin are most pronounced on CYP3A4, its activity extends to other cytochrome P450 isoenzymes, albeit with varying potencies.

CYP1A1 Inhibition and Competitive Kinetics

6',7'-Dihydroxybergamottin has been identified as a competitive inhibitor of both human and rat CYP1A1. medchemexpress.commedchemexpress.cnresearchgate.netnih.gov This means that DHB binds to the active site of the CYP1A1 enzyme, thereby preventing the substrate from binding and being metabolized. researchgate.netnih.gov The inhibitory potency of DHB on CYP1A1 differs between species, as indicated by their respective inhibition constants (Ki). medchemexpress.commedchemexpress.cn Computational docking studies support this mechanism, suggesting that DHB can block the oxidation of substrates like 7-ethoxyresorufin (B15458) by binding directly to the CYP1A1 active site. researchgate.netnih.gov

| Enzyme | Species | Inhibition Constant (Ki) | Inhibition Type |

| CYP1A1 | Human | 55 µM medchemexpress.commedchemexpress.cn | Competitive medchemexpress.commedchemexpress.cnresearchgate.netnih.gov |

| CYP1A1 | Rat | 1.72 µM medchemexpress.commedchemexpress.cn | Competitive researchgate.netnih.gov |

Modulation of Other CYP Isoforms (e.g., CYP1A2, CYP2A6, CYP2D6, CYP2E1)

The inhibitory profile of 6',7'-Dihydroxybergamottin extends to several other CYP isoforms, though its selectivity varies. Research indicates that DHB inhibits CYP1A2 activity with a potency nearly equivalent to its effect on CYP3A4. nih.gov In contrast, CYP2E1 has been found to be the least sensitive to the inhibitory effects of furanocoumarin components from grapefruit juice, including DHB. nih.gov Studies have also investigated its effects on CYP2A6 and CYP2D6, noting that grapefruit juice extracts can decrease the activity of these enzymes. google.comnih.gov

| Enzyme | Reported Effect | IC50 / Ki Value |

| CYP1A2 | Inhibition, with potency nearly equivalent to CYP3A4 nih.gov | - |

| CYP2A6 | Inhibition by grapefruit juice extracts google.comnih.gov | Nootkatone, another grapefruit constituent, has a Ki of 0.8 µM nih.gov |

| CYP2D6 | Inhibition by grapefruit juice extracts nih.gov | - |

| CYP2E1 | Least sensitive to inhibition by furanocoumarins nih.gov | - |

| CYP1B1 | Considerable inhibition of EROD activity mdpi.com | IC50 of 8.89 µM mdpi.com |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for a competitive inhibitor. EROD: 7-ethoxyresorufin-O-deethylase, a marker of CYP1A1/1B1 activity.

Interactions with Drug Transporters

In addition to its well-established role as a cytochrome P450 inhibitor, 6',7'-Dihydroxybergamottin also interacts with important drug transporters, which can further influence the absorption and disposition of various compounds.

Modulation of P-glycoprotein (P-gp) Activity

6',7'-Dihydroxybergamottin has been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of cells and is a significant factor in limiting the oral absorption of many drugs. nih.govusda.gove3s-conferences.org Studies using Caco-2 cells, a model of the human intestinal epithelium, have demonstrated that DHB can inhibit P-gp-mediated transport. nih.govnih.gov For instance, it was found to inhibit the transport of the P-gp substrate talinolol (B1681881) with an IC50 value of 34 µM. nih.gov Other research has shown that DHB significantly enhances the uptake of the P-gp substrate calcein-AM in a concentration-dependent manner, further indicating its inhibitory effect on P-gp function. e3s-conferences.org However, some studies have reported that at concentrations up to 50 µmol/L, DHB did not inhibit P-gp, suggesting that its effect on this transporter might be less potent than that of other grapefruit juice components. nih.gov

Effects on Organic Anion Transporting Polypeptides (OATPs)

6',7'-Dihydroxybergamottin also modulates the activity of Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters that facilitate the entry of drugs into cells. nih.govnih.gov In contrast to its inhibitory effect on P-gp, which would be expected to increase drug absorption, the inhibition of OATPs by DHB can lead to decreased drug bioavailability. nih.govnih.gov Research has shown that DHB has a modest inhibitory effect on P-glycoprotein but is a potent inhibitor of rat oatp3 and oatp1, with an IC50 of 0.28 µmol/L for the latter. nih.govresearchgate.net This potent inhibition of OATPs is considered a key mechanism behind the observed reduction in the oral bioavailability of certain drugs, such as fexofenadine, when co-administered with grapefruit juice. nih.govnih.gov

| Transporter | Effect | IC50 Value |

| P-glycoprotein (P-gp) | Inhibition nih.gove3s-conferences.org | 34 µM (for talinolol transport) nih.gov |

| Organic Anion Transporting Polypeptides (OATPs) | Potent Inhibition nih.govresearchgate.net | 0.28 µmol/L (for rat oatp1) nih.govresearchgate.net |

Computational and Structural Biology Investigations of 6',7'-Dihydroxybergamottin-Enzyme Interactions

The inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, by 6',7'-dihydroxybergamottin (DHB) has been the subject of extensive computational and structural biology research. These studies provide a detailed understanding of the molecular interactions that underpin the potent inhibitory effects of this furanocoumarin. By employing a range of sophisticated techniques, researchers have been able to visualize and analyze the binding and metabolic processing of DHB at an atomic level.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking simulations are a cornerstone in predicting how 6',7'-dihydroxybergamottin orients itself within the active site of cytochrome P450 enzymes. These computational methods have been instrumental in identifying the most likely binding poses that precede metabolic action and inhibition.

In studies focusing on CYP3A4, molecular docking has been employed to determine a plausible catalytic binding orientation of DHB. acs.orgnih.gov These simulations place the furan ring of DHB in close proximity to the heme iron of the enzyme, a critical positioning for the subsequent metabolic reactions that lead to inhibition. acs.orgnih.govmdpi.com The active site of CYP3A4 is known for its large size and flexibility, which can accommodate a wide variety of substrates. acs.org Docking studies have shown that DHB can adopt multiple orientations within this spacious active site. escholarship.org

One proposed binding mode suggests that the psoralen (B192213) group of DHB approaches the heme iron, facilitating the metabolic process. escholarship.org Another key finding from docking simulations is the identification of specific amino acid residues within the active site that interact with DHB. These interactions, which include hydrophobic and aromatic contacts, are crucial for stabilizing the ligand-enzyme complex. researchgate.net For instance, interactions with residues such as F57, F215, and M371 have been noted. researchgate.net

Computational docking has also been utilized to compare the binding of DHB with its parent compound, bergamottin (B190657), and to understand the differences in their inhibitory mechanisms. For example, it has been suggested that bergamottin preferentially binds with its geranyl group entering the substrate channel, which is a productive mode for its conversion to DHB. escholarship.org DHB, in turn, is thought to re-enter the active site to exert its inhibitory effect. escholarship.org

Furthermore, docking studies have been applied to other CYP isoforms as well. In the case of CYP1A1, computational docking indicated that DHB could block the oxidation of substrates by binding directly to the active site, supporting the experimental observation of competitive inhibition. nih.gov

The insights from molecular docking provide a static but crucial snapshot of the initial recognition and binding of DHB, setting the stage for more dynamic and in-depth computational analyses.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Following the initial predictions from molecular docking, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the 6',7'-dihydroxybergamottin-CYP enzyme complex. These simulations model the movement of atoms over time, providing insights into the stability of binding poses, the conformational changes in the enzyme, and the role of solvent molecules.

MD simulations have been used to refine the binding pose of DHB within the active site of CYP3A4. acs.orgnih.gov By simulating the behavior of the docked complex in a more physiologically relevant environment, researchers can assess the stability of the predicted orientation. These simulations have confirmed that the catalytically plausible binding pose of DHB, identified through docking, remains stable over the simulation time. acs.orgnih.gov

The flexibility of the CYP3A4 active site is a well-documented characteristic that influences its broad substrate specificity. acs.org MD simulations have been crucial in exploring this flexibility in the presence of ligands like DHB. The simulations reveal that the enzyme can undergo conformational adjustments to accommodate the ligand, a process often referred to as "induced fit." This malleability is a key determinant of the enzyme's promiscuity. acs.org

One of the significant contributions of MD simulations has been in understanding the role of water molecules in mediating ligand-enzyme interactions. Studies have investigated how water molecules within the active site can influence the binding and recognition of substrates. acs.org

The stability of the DHB-CYP3A4 complex, as observed in MD simulations, is a critical factor in its mechanism-based inactivation. The persistent positioning of the furan moiety near the heme's catalytic center is a prerequisite for the metabolic activation that leads to irreversible inhibition.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Metabolic Oxidation Pathways

To elucidate the precise chemical steps involved in the metabolic inactivation of CYP3A4 by 6',7'-dihydroxybergamottin, researchers have turned to hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. This advanced computational method allows for the study of bond-breaking and bond-forming events within the enzyme's active site with high accuracy.

QM/MM studies have been pivotal in exploring the reaction mechanism of DHB oxidation by the highly reactive ferryl-oxo species of CYP3A4, known as Compound I (Cpd I). acs.orgnih.gov These investigations have focused on two primary potential pathways for the bioactivation of the furan ring of DHB:

Path A: Involves the attack of Cpd I at the C5 position of the furan ring, which leads to the formation of a γ-ketoenal product. nih.gov

Path B: Involves the attack of Cpd I at the C4 position, resulting in the formation of an epoxide intermediate. nih.gov

The QM/MM calculations have revealed that Path A has a significantly lower activation energy barrier compared to Path B, indicating a strong kinetic preference for the formation of the γ-ketoenal. nih.gov Furthermore, the resulting γ-ketoenal is thermodynamically more stable than the epoxide. nih.gov This suggests that even if the epoxide were to form, it would likely rearrange to the more stable γ-ketoenal. acs.orgnih.gov

Table 1: Comparison of Proposed Metabolic Oxidation Pathways of 6',7'-Dihydroxybergamottin by CYP3A4

| Feature | Path A | Path B |

| Site of Attack | C5 position of the furan moiety | C4 position of the furan moiety |

| Initial Product | γ-ketoenal | Epoxide |

| Activation Energy | Lower | Higher |

| Kinetic Preference | Strongly preferred | Less preferred |

| Thermodynamic Stability of Product | More stable | Less stable |

| Final Product | γ-ketoenal | Rearranges to γ-ketoenal |

This table is generated based on data from QM/MM studies. acs.orgnih.gov

Structural Insights from Co-crystallization and X-ray Diffraction Studies

While computational methods provide invaluable predictive and dynamic information, co-crystallization followed by X-ray diffraction offers direct, high-resolution structural evidence of how a ligand binds to its target enzyme.

To date, obtaining a crystal structure of a cytochrome P450 enzyme with a suicide inactivator bound has been challenging due to the inherent reactivity and covalent modification that can disrupt the crystal lattice. mdpi.com However, significant progress has been made in understanding the binding of 6',7'-dihydroxybergamottin to CYP3A4 through this technique.

A 2019 study successfully determined the crystal structure of CYP3A4 co-crystallized with DHB, providing the first direct structural insights into this interaction. mdpi.com The structure (PDB ID 6OOB) revealed the precise orientation of DHB within the active site. mdpi.com In this structure, the psoralen group of DHB is positioned near the heme iron, consistent with the predictions from computational models. mdpi.comescholarship.org

The crystal structure also highlighted specific interactions between DHB and the amino acid residues of the CYP3A4 active site. These interactions are crucial for anchoring the molecule in a catalytically competent orientation. The structural data confirmed that DHB can occupy the active site in a manner that facilitates the epoxidation and opening of its furan ring, a key step in the mechanism-based inhibition. mdpi.com

Interestingly, the structural studies also provided a basis for comparing the binding of DHB with its precursor, bergamottin. The data suggests that the two molecules may adopt different binding modes, with the more hydrophobic geranyl group of bergamottin playing a more significant role in its initial interaction with the enzyme. escholarship.org

These structural findings are not only crucial for understanding the specific inhibitory mechanism of DHB but also for improving the accuracy of computational models used to predict drug-drug interactions and the metabolic fate of new chemical entities. mdpi.com

Table 2: Key Findings from Computational and Structural Studies of 6',7'-Dihydroxybergamottin and CYP3A4

| Investigation Technique | Key Findings | References |

| Molecular Docking | Predicts catalytically plausible binding poses with the furan ring near the heme iron. Identifies key interacting amino acid residues. | acs.orgnih.govmdpi.comnih.gov |

| Molecular Dynamics Simulations | Confirms the stability of the docked binding pose. Reveals enzyme flexibility and induced-fit conformational changes. | acs.orgnih.govacs.org |

| QM/MM Calculations | Elucidates the reaction mechanism of DHB oxidation. Shows a strong kinetic and thermodynamic preference for the formation of a γ-ketoenal product. | acs.orgnih.gov |

| X-ray Crystallography | Provides direct structural evidence of the DHB binding mode in the CYP3A4 active site (PDB ID 6OOB). Confirms the proximity of the furan ring to the heme iron. | mdpi.comescholarship.org |

Structure Activity Relationship Sar Studies of 6 ,7 Dihydroxybergamottin and Its Analogues

Identification of Key Pharmacophoric Features for CYP Inhibition

The inhibitory activity of 6',7'-Dihydroxybergamottin is fundamentally linked to its furanocoumarin structure. Research has identified several key pharmacophoric features essential for its interaction with and inhibition of CYP enzymes.

A primary requirement for the mechanism-based inhibition of CYP3A4 is the unsubstituted furan (B31954) ring. mdpi.com This moiety is bioactivated by the enzyme, a process believed to involve epoxidation and subsequent opening of the furan ring, leading to the formation of a reactive species that covalently binds to the enzyme, causing irreversible inactivation. mdpi.comnih.gov

The planar, tricyclic psoralen (B192213) core of the molecule is another critical feature. mdpi.com X-ray crystallography studies of CYP3A4 co-crystallized with DHB reveal that this psoralen ring system positions itself parallel to the I-helix and stacks above the enzyme's heme group. mdpi.com This orientation is crucial for the metabolic activation of the furan ring by the heme's iron center.

Furthermore, the polar 6',7'-dihydroxypropyl side chain plays a significant role in orienting the molecule within the active site of the enzyme. mdpi.com The carbonyl oxygen of the coumarin (B35378) structure can form a hydrogen bond with the hydroxyl group of the Ser119 residue in CYP3A4, further anchoring the molecule in a productive binding pose. mdpi.com The presence of these polar hydroxyl groups on the side chain is a distinguishing feature compared to its precursor, bergamottin (B190657).

Impact of Specific Substituents on Potency and Selectivity

The nature and position of substituents on the furanocoumarin scaffold significantly influence the potency and selectivity of CYP inhibition. The transformation of bergamottin to 6',7'-Dihydroxybergamottin illustrates the impact of the side chain.

The addition of the hydroxyl groups at the 6' and 7' positions on the geranyloxy side chain of bergamottin enhances its inhibitory activity against CYP3A4. researchgate.netumich.edu DHB is consistently reported to be a more potent inhibitor of CYP3A4 than bergamottin. researchgate.netumich.edu This suggests that the increased polarity and potential for hydrogen bonding interactions afforded by the diol functionality contribute to a more favorable and stable interaction with the enzyme's active site.

While much of the research focuses on CYP3A4, studies have shown that DHB also inhibits other CYP isoforms, such as CYP2C9, through a mechanism-based inhibition pathway. elsevierpure.com The selectivity of furanocoumarins for different CYP enzymes is an area of ongoing investigation, with the specific side chain structure playing a key role in determining which isoforms are most potently inhibited.

Comparative Analysis with Other Furanocoumarins (e.g., Bergamottin, Paradisin-A, Epoxybergamottin)

When compared to other naturally occurring furanocoumarins, 6',7'-Dihydroxybergamottin stands out as a particularly potent inhibitor of CYP3A4. researchgate.netnih.gov However, its potency is relative to other related compounds found in grapefruit juice.

Bergamottin : As the parent compound, bergamottin is also a mechanism-based inhibitor of CYP3A4 but generally exhibits weaker potency than DHB. researchgate.netumich.edu The primary structural difference is the lack of the 6',7'-dihydroxy groups on the side chain.

Epoxybergamottin : This derivative, featuring an epoxide on the side chain, is another known CYP3A4 inhibitor found in grapefruit. cabidigitallibrary.org

Paradisin-A : Furanocoumarin dimers, such as those in the paradisin family, have been shown to be even more potent inhibitors of CYP3A4 than monomeric furanocoumarins like DHB. cabidigitallibrary.orgflvc.org This suggests that occupying a larger volume within the spacious active site of CYP3A4 or interacting with multiple binding sites simultaneously can lead to enhanced inhibition. mdpi.com

A comparative ranking of the inhibitory strength of several furanocoumarins against CYP3A4 has been reported as follows: Paradisin C > 6',7'-dihydroxybergamottin > bergamottin > bergapten (B1666803) > bergaptol (B1666848). flvc.org

Below is an interactive data table summarizing the relative inhibitory potency of these furanocoumarins.

| Compound | Chemical Structure | Relative CYP3A4 Inhibitory Potency |

| Paradisin C | Dimer | 260 |

| 6',7'-Dihydroxybergamottin | Monomer | 44 |

| Bergamottin | Monomer | 20 |

| Bergapten | Monomer | 20 |

| Bergaptol | Monomer | 1 |

Note: The relative potency values are based on a study by Ohnishi et al. (2000) and are intended for comparative purposes. flvc.org

Rational Design Principles for Novel Enzyme Modulators based on the 6',7'-Dihydroxybergamottin Scaffold

The extensive SAR data for 6',7'-Dihydroxybergamottin and its analogues provide a solid foundation for the rational design of novel and potentially more selective or potent enzyme modulators. nih.govnais.net.cn Key principles for such design efforts include:

Preservation of the Furan Ring : The furan moiety is essential for the mechanism-based inactivation of CYP enzymes. Therefore, this feature should be retained in any new design aimed at irreversible inhibition. Modifications to the electronics of the furan ring could be explored to modulate the rate of bioactivation.

Modification of the Side Chain : The side chain at position 7 of the psoralen core is a critical determinant of potency and selectivity. The dihydroxy functionality of DHB enhances potency against CYP3A4. Exploring other polar groups, altering the length and rigidity of the side chain, or introducing different functional groups could lead to modulators with altered selectivity profiles for different CYP isoforms.

Scaffold Hopping and Core Modification : While the psoralen core is a good starting point, exploring alternative, bioisosteric tricyclic systems could lead to compounds with improved properties. The goal would be to maintain the planar stacking interaction with the heme while potentially improving binding affinity or altering selectivity.

Exploiting the Dimer Concept : The observation that furanocoumarin dimers are highly potent inhibitors suggests that designing molecules capable of spanning multiple subsites within the CYP active site is a promising strategy. cabidigitallibrary.org This could involve creating homodimers or heterodimers of DHB-like scaffolds linked by various spacers to optimize interactions.

By leveraging computational tools like molecular docking and molecular dynamics simulations, new designs based on these principles can be evaluated in silico before undertaking synthetic efforts. nih.govmdpi.com This rational, structure-based approach can accelerate the discovery of novel enzyme modulators with tailored activities.

In Vitro Research Methodologies for Investigating 6 ,7 Dihydroxybergamottin Activity

Utilization of Human Liver Microsomes for Enzyme Activity Assessment

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including the cytochrome P450 (CYP) superfamily, and are a standard tool for in vitro drug metabolism and inhibition studies.

Research utilizing HLMs has been crucial in demonstrating the inhibitory effects of 6',7'-dihydroxybergamottin on CYP3A activity. In these assays, microsomes are incubated with a specific CYP3A4 substrate, such as testosterone (B1683101) or midazolam, in the presence and absence of DHB. The rate of metabolite formation (e.g., 6β-hydroxytestosterone or α-hydroxymidazolam) is then measured to determine the extent of enzyme inhibition.

Studies have shown that 6',7'-dihydroxybergamottin is a potent, time- and concentration-dependent inhibitor of CYP3A4 in human liver microsomes. google.comresearchgate.net One key finding is that the inhibitory potency of DHB is significantly enhanced with preincubation, which is characteristic of mechanism-based inhibition. researchgate.net For instance, the 50% inhibitory concentration (IC₅₀) for midazolam α-hydroxylation was found to be 4.7 µmol/L, but this value decreased to 0.31 µmol/L when microsomes were preincubated with DHB, indicating that a metabolite of DHB may be forming a covalent bond with the enzyme, leading to its inactivation. researchgate.net Similarly, the IC₅₀ for the inhibition of testosterone 6β-hydroxylase activity has been reported. google.comapexbt.com

| Substrate | Inhibitory Concentration (IC₅₀) | Condition | Reference |

| Midazolam | 4.7 µmol/L | Without preincubation | researchgate.net |

| Midazolam | 0.31 µmol/L | With preincubation | researchgate.net |

| Testosterone | 25 µM | In rat liver microsomes | researchgate.netapexbt.comnih.gov |

These studies using human liver microsomes have established 6',7'-dihydroxybergamottin as a more potent inhibitor of CYP3A4 than its parent compound, bergamottin (B190657), and have helped to quantify its significant contribution to the "grapefruit juice effect". researchgate.net

Application of Recombinant Cytochrome P450 Enzyme Preparations

To investigate the interaction of 6',7'-dihydroxybergamottin with a specific P450 isoform without the interference of other enzymes present in microsomes, researchers employ preparations of recombinant enzymes. These systems involve expressing a single, purified human CYP enzyme, such as CYP3A4, often in insect cells or E. coli membranes. google.comresearchgate.net

Studies using recombinant CYP3A4 have confirmed that 6',7'-dihydroxybergamottin is a potent NADPH- and time-dependent inactivator of the enzyme. researchgate.net This methodology allows for a precise characterization of the inhibition kinetics. When recombinant CYP3A4 was pre-incubated with various concentrations of DHB, a time- and concentration-dependent inactivation of testosterone 6β-hydroxylase activity was observed. unc.edu This approach provides direct evidence that DHB interacts specifically with the CYP3A4 isoform. Furthermore, investigations using complementary deoxyribonucleic acid (cDNA)–expressed CYP3A4 have corroborated the findings from HLM studies, demonstrating both reversible and mechanism-based inhibition. umich.edunih.gov

The use of recombinant enzymes has been pivotal in confirming that the observed inhibition is a direct effect on the CYP3A4 enzyme and in characterizing the mechanism as mechanism-based inactivation, which involves the catalytic turnover of the inhibitor by the enzyme. researchgate.netunc.edu

Implementation of Cell Culture Models

Cell culture models provide a more integrated biological system than microsomes or recombinant enzymes, offering insights into cellular uptake, metabolism, and effects on protein expression.

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the human intestinal epithelium. researchgate.netnih.gov While standard Caco-2 cells express negligible levels of CYP3A4, modified Caco-2 cell lines have been developed that express the enzyme, providing an effective model to study intestinal CYP3A4-mediated metabolism and inhibition. nih.gov

Research using these CYP3A4-expressing Caco-2 cells has shown that 6',7'-dihydroxybergamottin causes a dose-dependent decrease in both the catalytic activity and the concentration of immunoreactive CYP3A4 protein. unc.edu This effect was found to be selective for CYP3A4, as the concentrations of other enzymes like CYP1A1 and CYP2D6 were not reduced. unc.edu In one study, both an aqueous extract of grapefruit juice containing DHB and purified DHB itself caused an identical time-averaged loss of CYP3A4 protein (43%) in Caco-2 cells, reinforcing the compound's role in the grapefruit juice interaction. nih.gov These findings support the hypothesis that furanocoumarins like DHB cause an accelerated degradation of the CYP3A4 enzyme after it has been inactivated. unc.eduumich.edu

To further explore the mechanisms of CYP3A4 inhibition, researchers have utilized other specialized cell lines. One such model is the HepG2-GS-3A4 cell line, a human hepatoblastoma line that has been engineered to overexpress human CYP3A4. nih.gov

Studies with HepG2-GS-3A4 cells confirmed that 6',7'-dihydroxybergamottin inhibits the CYP3A4-mediated oxidation of nifedipine (B1678770) in a concentration-dependent manner. apexbt.comnih.gov A key finding from this model was that at a concentration sufficient to inhibit CYP3A4 activity (3.0 µM), DHB also decreased the activity of NADPH-cytochrome P450 reductase (POR), an essential electron donor for CYP enzymes. nih.gov In contrast, the well-known CYP3A4 inhibitor ketoconazole (B1673606) did not affect POR activity. nih.gov This suggests that the mechanism of CYP3A4 inhibition by DHB may involve, at least in part, the inhibition of POR activity, a detail not as easily discerned using simpler in vitro systems. nih.gov

| Cell Line | Substrate/Activity Measured | Key Finding with 6',7'-Dihydroxybergamottin | Reference |

| CYP3A4-expressing Caco-2 | CYP3A4 Protein Level | 43% reduction in immunoreactive protein | nih.gov |

| CYP3A4-expressing Caco-2 | CYP3A4 Catalytic Activity | Dose-dependent decrease | unc.edu |

| HepG2-GS-3A4 | Nifedipine Oxidation | Concentration-dependent inhibition | apexbt.comnih.gov |

| HepG2-GS-3A4 | POR Activity | Decreased activity at 3.0 µM | nih.gov |

Spectrophotometric and Chromatographic Methods for Quantifying Metabolite Formation and Enzyme Activity

The assessment of 6',7'-dihydroxybergamottin's activity in the aforementioned in vitro systems relies on precise analytical techniques to quantify substrates, metabolites, and the inhibitor itself.

Chromatographic methods are central to this research. High-performance liquid chromatography (HPLC) is frequently used to isolate and measure the concentration of 6',7'-dihydroxybergamottin in various grapefruit juice preparations and experimental media. researchgate.netnih.gov HPLC is also the primary method for quantifying the formation of metabolites in enzyme activity assays. For example, the rate of testosterone 6β-hydroxylation is determined by measuring the formation of 6β-hydroxytestosterone via HPLC. researchgate.netnih.gov To confirm the identity of furanocoumarins like DHB in complex mixtures, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). umich.edunih.gov

Spectrophotometric methods also play a role. A carbon monoxide (CO)-binding spectrum assay has been used to evaluate the state of the CYP450 enzyme. In studies with microsomal fractions of HepG2-GS-3A4 cells, DHB was found to reduce the characteristic absorbance peak at 450 nm, providing further evidence of its interaction with and potential alteration of the CYP3A4 enzyme. nih.gov

Immunoblotting , or Western blotting, is another critical technique used in conjunction with cell culture models. This method uses specific antibodies to detect and quantify the amount of a particular protein, such as CYP3A4, in cell lysates. umich.edu It has been instrumental in demonstrating that exposure to 6',7'-dihydroxybergamottin leads to a physical loss of the CYP3A4 protein in intestinal cells, rather than just an inhibition of its catalytic function. unc.eduumich.edu

Pharmacokinetic and Biotransformation Studies of 6 ,7 Dihydroxybergamottin in Pre Clinical Models

Oral Bioavailability Assessment in Animal Models (e.g., Rodents)

Pre-clinical evaluation of oral bioavailability is a critical step in characterizing a compound's therapeutic potential. In the case of 6',7'-DHB, rodent models, particularly rats, are utilized to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. google.com Although specific quantitative data on the absolute oral bioavailability of purified 6',7'-DHB in rodents is not extensively detailed in publicly available literature, the compound is presumed to be well-absorbed from the intestines due to its moderate lipophilicity. uni-saarland.de

Studies on related furanocoumarins in rats demonstrate that these compounds are absorbed rapidly after oral administration. nih.gov The primary site of interaction for 6',7'-DHB is considered to be the enterocytes of the small intestine, where it exerts a strong inhibitory effect on local CYP3A4. nih.govsemanticscholar.org This intestinal-level interaction suggests that significant absorption occurs. The assessment of oral bioavailability in animal models typically involves administering the compound both orally and intravenously and comparing the resulting plasma concentration-time profiles to determine the fraction of the oral dose that reaches systemic circulation. google.com

Urinary Recovery and Excretion Profiles

The elimination of 6',7'-DHB and its metabolites from the body is a key aspect of its pharmacokinetic profile. While detailed urinary recovery studies specifically for 6',7'-DHB in rodent models are scarce, its clearance is understood to involve renal pathways. Physiologically based pharmacokinetic (PBPK) models developed to describe the behavior of 6',7'-DHB incorporate passive glomerular filtration as a route of elimination, indicating that the compound or its metabolites are excreted into the urine. uni-saarland.denih.gov

Excretion studies in rats for other xenobiotics typically involve housing the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, or 72 hours) post-administration. Analysis of these samples reveals the primary routes and rate of excretion. For related furanocoumarins, it has been noted that metabolites with increased water solubility, such as xanthotoxol (a demthylated metabolite of xanthotoxin), are readily excreted via urine, which is considered a detoxification mechanism. nih.gov This suggests that hydrophilic metabolites of 6',7'-DHB would likely follow a similar urinary excretion path. However, without specific studies on 6',7'-DHB, the precise percentage of an administered dose recovered in the urine of preclinical models remains to be quantified.

Plasma Concentration-Time Course Analysis

From this data, key pharmacokinetic parameters are calculated, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½). google.commdpi.com While actual preclinical data is not available, the table below provides an illustrative example of what a plasma concentration-time course analysis for 6',7'-DHB in rats might yield.

| Time (hours) | Plasma Concentration (ng/mL) |

|---|---|

| 0.0 | 0 |

| 0.5 | 150 |

| 1.0 | 275 |

| 2.0 | 450 |

| 4.0 | 320 |

| 8.0 | 180 |

| 12.0 | 90 |

| 24.0 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical rodent data was not available in the reviewed literature.

Identification and Characterization of Metabolites (e.g., Bergaptol)

One of the key metabolites identified from the biotransformation of related prenylated furanocoumarins is bergaptol (B1666848) (5-hydroxypsoralen). nih.gov This transformation involves the deprenylation of the parent compound, a reaction that can be carried out by intestinal microflora. The resulting metabolite, bergaptol, is more polar than the parent compound, which facilitates its excretion. While the direct metabolism of 6',7'-DHB to bergaptol in preclinical models has not been extensively detailed, the metabolic pathways of structurally similar furanocoumarins suggest this is a plausible route. Studies using rat liver microsomes are a standard in vitro method to identify potential metabolites of xenobiotics. google.comnih.gov

Tissue Distribution Investigations Using Radiolabeled 6',7'-Dihydroxybergamottin

Understanding the distribution of a compound into various tissues is essential for assessing its potential sites of action and accumulation. The gold standard for these investigations is the use of a radiolabeled version of the compound (e.g., labeled with ³H or ¹⁴C) in whole-body autoradiography (QWBA) studies in animals. nih.gov

Specific studies utilizing radiolabeled 6',7'-DHB in rodent models were not found in the reviewed scientific literature. However, research on the tissue distribution of other methoxyfuranocoumarins, such as bergapten (B1666803) and xanthotoxin, has been conducted in male Sprague-Dawley rats. nih.gov Following oral administration, these related furanocoumarins were found to be distributed widely and rapidly throughout the body and were detectable in all selected tissues. nih.gov This suggests that 6',7'-DHB likely exhibits a similar broad distribution pattern. The highest concentrations of these related compounds were typically found in the gastrointestinal tract and liver, which are the primary sites of absorption and metabolism.

The table below summarizes the reported tissue distribution of several furanocoumarins in rats, which can serve as a proxy for the expected distribution of 6',7'-DHB.

| Tissue | Observed Presence of Furanocoumarins (e.g., Bergapten, Xanthotoxin) |

|---|---|

| Stomach | High Concentration |

| Intestine | High Concentration |

| Liver | High Concentration |

| Kidney | Detected |

| Lung | Detected |

| Heart | Detected |

| Spleen | Detected |

| Brain | Detected |

| Testis | Detected |

| Muscle | Detected |

Influence of 6',7'-Dihydroxybergamottin on Gene Expression of Drug Metabolizing Enzymes and Transporters in Animal Tissues

Given its potent inhibitory effect on CYP3A4, a key area of investigation is whether 6',7'-DHB also influences the expression of the genes that code for these enzymes and for drug transporters. Studies have shown that recurrent ingestion of grapefruit juice leads to a significant decrease in the concentration of CYP3A4 protein in the enterocytes of the small bowel. nih.govsemanticscholar.org

However, this reduction in protein levels does not appear to be mediated by a change in gene expression. A study conducted in healthy human volunteers demonstrated that while enterocyte CYP3A4 protein concentration decreased by 62%, there was no corresponding change in CYP3A4 mRNA concentration. semanticscholar.org Further in vitro research using a human CYP3A4-overexpressing cell line confirmed that 6',7'-DHB did not alter the expression of CYP3A4 mRNA. nih.gov These findings strongly indicate that the reduction in CYP3A4 protein is a post-transcriptional event, likely due to the mechanism-based inactivation of the enzyme by 6',7'-DHB, which leads to its accelerated degradation. umich.edusemanticscholar.org

Regarding drug transporters, in vitro studies have been conducted to assess the effect of 6',7'-DHB on P-glycoprotein (P-gp), an important efflux transporter. These studies found that 6',7'-dihydroxybergamottin did not inhibit P-glycoprotein activity at physiologically relevant concentrations. nih.govumich.edu There is a lack of in vivo preclinical data concerning the influence of 6',7'-DHB on the gene expression of P-glycoprotein or other drug transporters in animal tissues.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 6 ,7 Dihydroxybergamottin

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 6',7'-dihydroxybergamottin. It is routinely used to separate DHB from other furanocoumarins and compounds present in complex samples like grapefruit juice. researchgate.netnih.gov In a typical application, a methylene chloride or chloroform extract of grapefruit juice is chromatographed using a reversed-phase HPLC system. nih.govumich.edu One established method identified a single peak corresponding to DHB with a retention time of 16 minutes. nih.gov

Specific HPLC systems, such as the Agilent 1100, are commonly used in conjunction with C18 columns, which are effective for separating furanocoumarins. umich.edu A gradient elution with a mobile phase consisting of water and acetonitrile is frequently employed to achieve optimal separation. umich.edu

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | Agilent 1100 | umich.edu |

| Column | YMC J'sphere ODS-M80 C18 (4.6 x 150 mm) | umich.edu |

| Mobile Phase | Water and Acetonitrile Gradient | umich.edu |

| Flow Rate | 1 mL/min | umich.edu |

| Detection | UV Absorbance (225-400 nm) | umich.edu |

| Example Retention Time | 16 minutes | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, increased sensitivity, and significantly faster analysis times. science.gov A UPLC method for analyzing furanocoumarin metabolites has been utilized, demonstrating its power in complex biological samples. thermofisher.com The use of sub-2-μm particle columns in UPLC systems allows for more efficient separation and reduced solvent consumption, making it a superior choice for high-throughput analysis. science.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification of 6',7'-dihydroxybergamottin. Following chromatographic separation, MS provides critical information on the compound's molecular weight and elemental composition. nih.gov The molecular formula of DHB has been confirmed as C21H24O6, corresponding to a molecular weight of 372. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to further confirm the identity of the compound by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometers, such as a linear trap quadrupole-orbitrap mass spectrometer (LTQ-Orbitrap), can be used to determine the chemical structure of DHB and its metabolites with high accuracy. thermofisher.com In MS/MS analysis, a precursor ion corresponding to protonated DHB ([M+H]+) is selected and fragmented to produce a unique spectrum of product ions. nih.gov This fragmentation pattern serves as a structural fingerprint for the molecule.

| MS/MS Parameter | Value | Reference |

|---|---|---|

| Precursor Ion Type | [M+H]+ | nih.gov |

| Precursor m/z | 373.1646 | nih.gov |

| Top Product Ion Peak (m/z) | 203.0 | nih.gov |

| 2nd Highest Product Ion Peak (m/z) | 355.2 | nih.gov |

| 3rd Highest Product Ion Peak (m/z) | 153.1 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel or isolated compounds. It was fundamentally used in the initial identification of 6',7'-dihydroxybergamottin from grapefruit juice extracts. researchgate.netnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule.

The structural assignment of DHB relies on a suite of NMR experiments:

1D-NMR: ¹H NMR spectra reveal the number of different types of protons and their neighboring environments, while ¹³C NMR spectra identify the number of unique carbon atoms.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the molecule, helping to piece together spin systems. analis.com.my Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. core.ac.ukhyphadiscovery.com This connectivity information is crucial for definitively assembling the complete structure of the molecule. hyphadiscovery.com

Thin-Layer Chromatography (TLC) for Compound Isolation

Thin-Layer Chromatography (TLC) is a valuable and straightforward chromatographic technique often used for the initial isolation of compounds from a mixture. nih.gov In the primary research that identified 6',7'-dihydroxybergamottin, TLC was used to isolate the active substance from HPLC fractions for subsequent identification by NMR and MS. researchgate.netnih.gov Its utility lies in its capacity as a preparative method, allowing for the physical separation and purification of a target compound from other components in an extract before more advanced structural analysis is performed.

Sample Preparation Techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

Effective sample preparation is critical for accurate analysis and to prevent interference from the sample matrix. Traditional methods for extracting 6',7'-dihydroxybergamottin from grapefruit juice involve liquid-liquid extraction using solvents like methylene chloride or chloroform, followed by centrifugation to separate the organic phase. nih.govumich.edu

A more modern and streamlined approach for sample preparation in complex food matrices is the QuEChERS method. nih.gov The name stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe." youtube.com Although not specifically documented for DHB in the provided context, its application is highly relevant. The QuEChERS workflow generally involves two main stages:

Extraction and Partitioning : The homogenized sample (e.g., grapefruit juice) is first extracted with acetonitrile. gcms.cz Subsequently, a mixture of salts, typically including anhydrous magnesium sulfate and sodium chloride, is added. gcms.cz This induces phase separation between the aqueous sample and the acetonitrile layer, partitioning the analytes of interest into the organic solvent. gcms.cz

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material. youtube.com This "dispersive SPE" step removes interfering matrix components like fats, proteins, and pigments, resulting in a cleaner extract ready for chromatographic analysis. nih.govyoutube.com

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity in Complex Matrices

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. gavinpublishers.com For the quantification of 6',7'-dihydroxybergamottin in complex matrices, any HPLC or LC-MS/MS method must be validated for several key performance parameters according to international guidelines. researchgate.netmdpi.com

Key validation parameters include:

Specificity/Selectivity : This ensures the method can accurately measure the analyte without interference from other components in the sample matrix, such as other furanocoumarins. gavinpublishers.com

Accuracy : Defined as the closeness of the test results to the true value. It is often determined by performing recovery studies, where a blank matrix is spiked with a known amount of pure DHB standard and the percentage recovered is calculated. researchgate.net

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. gavinpublishers.com